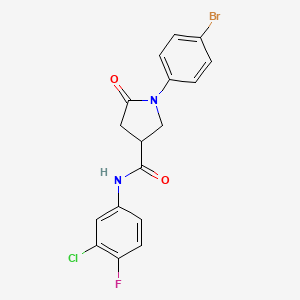![molecular formula C27H32N2O2 B11533672 N'-[(E)-naphthalen-1-ylmethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11533672.png)
N'-[(E)-naphthalen-1-ylmethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure. This compound is part of the hydrazide family, known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE typically involves the condensation reaction between naphthaldehyde derivatives and hydrazides. One common method includes the reaction of 2-hydroxy-1-naphthaldehyde with 2-pyrazinoic acid hydrazide in ethanol under reflux conditions . The reaction mixture is stirred at 70°C for several hours, followed by filtration and slow evaporation to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps such as crystallization and recrystallization are optimized to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce the corresponding hydrazine derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor for various functionalized compounds.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazide moiety allows it to act as a nucleophile, participating in various enzymatic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]-2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of the naphthalene ring and the bulky trimethylpentyl group
Propiedades
Fórmula molecular |
C27H32N2O2 |
|---|---|
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
N-[(E)-naphthalen-1-ylmethylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C27H32N2O2/c1-26(2,3)19-27(4,5)22-13-15-23(16-14-22)31-18-25(30)29-28-17-21-11-8-10-20-9-6-7-12-24(20)21/h6-17H,18-19H2,1-5H3,(H,29,30)/b28-17+ |
Clave InChI |
ZCAZLZUBIUSOJQ-OGLMXYFKSA-N |
SMILES isomérico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-cyclohexyl-2-oxoacetamide](/img/structure/B11533594.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-5-methyl-3-phenyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11533602.png)

![N-{(1E)-3-[(2E)-2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazinyl]-1-[4-(diethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11533607.png)
![4-(prop-2-en-1-yloxy)-N'-[(E)-(2,4,6-trimethylphenyl)methylidene]benzohydrazide](/img/structure/B11533612.png)
![(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine](/img/structure/B11533617.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-bromophenyl)acetamide](/img/structure/B11533625.png)
![4-Chloro-2-[(E)-{[4-({4-[(E)-[(3-chloro-6-hydroxy-2,4-dimethylphenyl)methylidene]amino]phenyl}methyl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11533633.png)
![5-[(E)-[(3,4-Dimethylphenyl)imino]methyl]-2-methoxyphenol](/img/structure/B11533640.png)
![3-({[4-Methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11533646.png)
![2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11533665.png)
![2-(4-Chlorophenoxy)-N'-[(E)-[2-(dimethylamino)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11533668.png)
![4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11533679.png)
![4-[(E)-({2-[(2-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11533682.png)
